molecular formula C6HF3N4 B14051577 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B14051577
M. Wt: 186.09 g/mol
InChI Key: MBVGJZDLUQNERS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . The reaction conditions often require the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is unique due to its combination of the trifluoromethyl group and the imidazole ring, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity, such as in pharmaceuticals and advanced materials .

Properties

Molecular Formula

C6HF3N4

Molecular Weight

186.09 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile

InChI

InChI=1S/C6HF3N4/c7-6(8,9)5-12-3(1-10)4(2-11)13-5/h(H,12,13)

InChI Key

MBVGJZDLUQNERS-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(N1)C(F)(F)F)C#N

Origin of Product

United States

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